4-((4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. It might involve reactions such as nucleophilic substitution, condensation, or ring-closing reactions .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, while the isoxazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined through various laboratory tests .Scientific Research Applications
Identification in Drug Substances
- Identification in Tuberculosis Drug : Detected as a related substance in a tuberculosis drug. Characterized using spectroscopic techniques like NMR, FT-IR, and HRMS. Possible formation mechanisms for these substances have been proposed (Jayachandra et al., 2018).
Chemical Synthesis and Characterization
- Derivatives of Isoxazoles : Used in the preparation of derivatives of 5-Thioalkylisoxazoles, showing potential for selective and direct synthetic utility (Balasubramaniam et al., 1990).
- Synthesis of Dimethyl Sulfomycinamate : Involved in the synthesis of dimethyl sulfomycinamate, an oxazole-thiazole-pyridine product (Bagley et al., 2003).
Pharmacological Applications
- Antimicrobial Activity : Demonstrated significant antimicrobial activities in derivatives against pathogens of Lycopersicon esculentum. Structure-activity relationship studies indicate the influence of substitutions on antibacterial activity (Vinaya et al., 2009).
- Type II Diabetes Drug Candidates : Synthesized derivatives evaluated for biological potential, showing potent α-glucosidase inhibition, suggesting their utility as new drug candidates for type II diabetes (ur-Rehman et al., 2018).
Industrial Applications
- Patent Analysis in Pharma Market : Identified in the analysis of pharmaceutical patents, indicating its relevance in medicinal chemistry and drug discovery processes (Habernickel, 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c1-10-15(11(2)23-18-10)24(20,21)19-7-4-12(5-8-19)22-14-3-6-17-9-13(14)16/h3,6,9,12H,4-5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVPYQNSWXULST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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